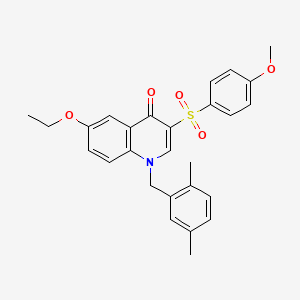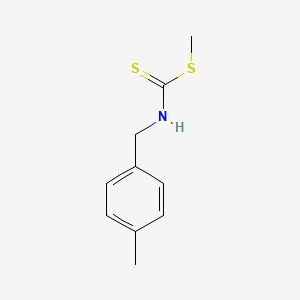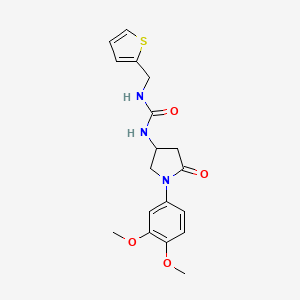![molecular formula C14H22N2O2 B2685044 tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate CAS No. 522602-17-1](/img/structure/B2685044.png)
tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate” is a chemical compound with the molecular formula C8H18N2O2 . It is also known as “tert-Butyl N-(3-aminopropyl)carbamate” and "N-Boc-1,3-propanediamine" .
Synthesis Analysis
The compound can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . This process yields a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: CC©©OC(=O)NCCCN . The compound has a molecular weight of 174.244 .Chemical Reactions Analysis
The compound is used as a reactant in the preparation of pyrimidin-2-one derivatives as CSBP/RK/p38 kinase inhibitors . It is also involved in the synthesis of new tert-butyl 2-(substituted benzamido) phenylcarbamate .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 174.244 . The InChI Code for the compound is 1S/C8H18N2O2/c1-8(2,3)12-7(11)9-5-4-6-10/h4,6H2,1-3H3,(H,9,11) .Wissenschaftliche Forschungsanwendungen
Asymmetric Mannich Reaction
Tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized through an asymmetric Mannich reaction, highlighting its use in producing chiral amino carbonyl compounds. This study emphasizes the synthesis process, including proline catalysis, purification, waste disposal, and safety considerations (Yang, Pan, & List, 2009).
Metalation and Alkylation Studies
Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes demonstrated their capacity for undergoing metalation between nitrogen and silicon, followed by efficient reactions with various electrophiles. This process is instrumental in preparing α-functionalized α-amino silanes, showcasing the compound's versatility in chemical transformations (Sieburth, Somers, & O'hare, 1996).
Synthesis of Biologically Active Intermediates
A rapid synthetic method was established for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in various biologically active compounds. The study detailed the synthesis from commercially available starting materials, optimization of the method, and confirmation of structures through MS and NMR, achieving an overall yield of 81% (Zhao et al., 2017).
Chemoselective Transformations via Silyl Carbamates
Research on the transformation of amino protecting groups through tert-butyldimethylsilyl carbamates highlighted a novel approach for converting N-tert-butoxycarbonyl and N-benzyloxycarbonyl groups. This chemoselective transformation, activated by fluoride ion, facilitates the synthesis of N-ester type compounds under mild conditions, demonstrating the compound's utility in organic synthesis (Sakaitani & Ohfune, 1990).
Wirkmechanismus
is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 . The compound is part of the carbamate class of organic compounds, which are characterized by the presence of a carbamate group (-NHCOO). Carbamates are often used in the production of pharmaceuticals, pesticides, and other industrial chemicals due to their reactivity and versatility.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)5-4-10-15/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCRVQJTBHIUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2684961.png)




![N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2684970.png)
![2-Methyl-5-thieno[2,3-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2684973.png)

![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2684977.png)
![Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2684979.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684980.png)
![2,5-dichloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2684981.png)
![5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid](/img/structure/B2684982.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide](/img/structure/B2684983.png)
